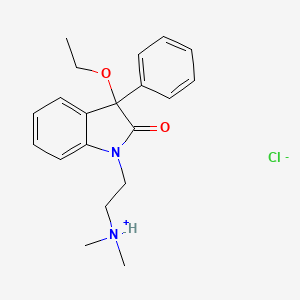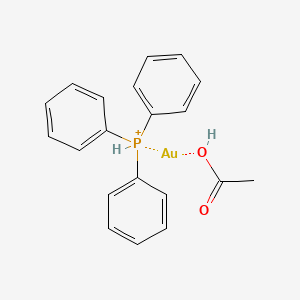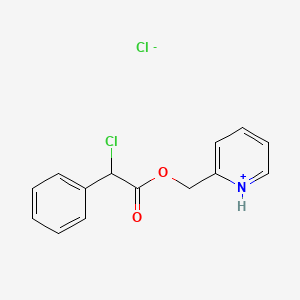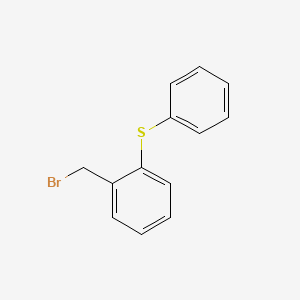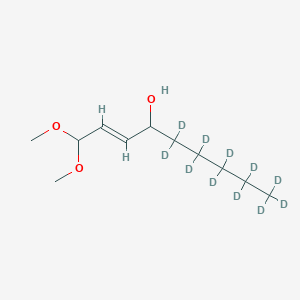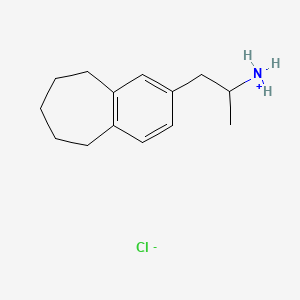
Tetravanadium decaoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetravanadium decaoxide is an inorganic compound with the chemical formula V₄O₁₀This compound is known for its distinctive crystal structure and its ability to undergo various chemical reactions, making it a valuable subject of study in materials science and chemistry .
準備方法
Synthetic Routes and Reaction Conditions
Tetravanadium decaoxide can be synthesized through several methods. One common approach involves the thermal decomposition of ammonium metavanadate (NH₄VO₃) in an oxygen-rich environment. The reaction typically occurs at elevated temperatures, around 500-600°C, resulting in the formation of V₄O₁₀ along with other vanadium oxides .
Another method involves the sol-gel process, where vanadium alkoxides are hydrolyzed and condensed to form a gel. This gel is then calcined at high temperatures to yield this compound . This method allows for better control over the particle size and morphology of the final product.
Industrial Production Methods
In industrial settings, this compound is often produced through the oxidation of vanadium pentoxide (V₂O₅) in the presence of a reducing agent. This process is carried out in large-scale reactors under controlled conditions to ensure high purity and yield of the product .
化学反応の分析
Types of Reactions
Tetravanadium decaoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as both an oxidizing and reducing agent, depending on the reaction conditions and the nature of the reactants involved .
Common Reagents and Conditions
Oxidation Reactions: this compound can be oxidized to higher oxidation states using strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction Reactions: It can be reduced to lower oxidation states using reducing agents like hydrogen gas (H₂) or carbon monoxide (CO).
Substitution Reactions: This compound can undergo substitution reactions with various ligands, leading to the formation of vanadium complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxides of vanadium, while reduction reactions can produce lower oxides or elemental vanadium .
科学的研究の応用
Tetravanadium decaoxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor.
Industry: In industrial applications, it is used in the production of ceramics, glass, and other materials.
作用機序
The mechanism of action of tetravanadium decaoxide involves its interaction with molecular targets and pathways within a system. In catalytic applications, it facilitates the transfer of electrons between reactants, thereby accelerating the reaction rate . In biological systems, it can interact with enzymes and other proteins, altering their activity and function .
類似化合物との比較
Similar Compounds
Vanadium pentoxide (V₂O₅): Another vanadium oxide with similar catalytic properties but different oxidation states and reactivity.
Vanadium dioxide (VO₂): Known for its thermochromic properties, it undergoes a reversible phase transition at a specific temperature.
Vanadium trioxide (V₂O₃): Exhibits different magnetic and electrical properties compared to tetravanadium decaoxide.
Uniqueness
This compound is unique due to its specific oxidation state and crystal structure, which confer distinct catalytic and chemical properties.
特性
分子式 |
O10V4 |
|---|---|
分子量 |
363.76 g/mol |
IUPAC名 |
2,4,6,8,9,10-hexaoxa-1λ5,3λ5,5λ5,7λ5-tetravanadatricyclo[3.3.1.13,7]decane 1,3,5,7-tetraoxide |
InChI |
InChI=1S/10O.4V |
InChIキー |
HIBFKALGIUHPCI-UHFFFAOYSA-N |
正規SMILES |
O=[V]12O[V]3(=O)O[V](=O)(O1)O[V](=O)(O2)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



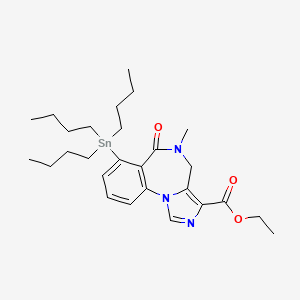
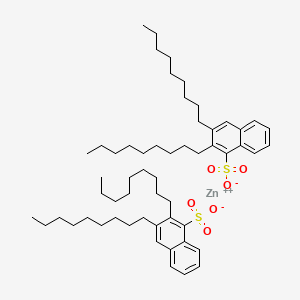
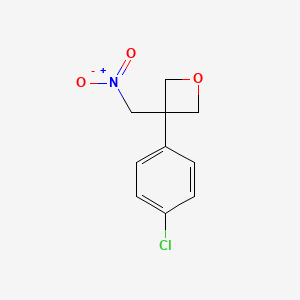
![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B13743042.png)
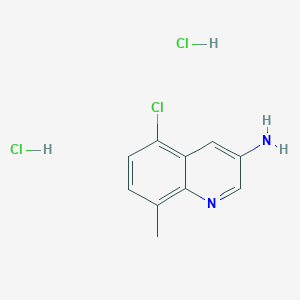
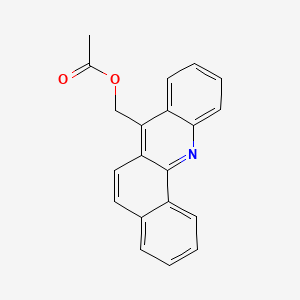
![Methyl {5-[(tert-butoxycarbonyl)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}acetate](/img/structure/B13743061.png)
